Cas no 188686-98-8 (methyl 3-bromo-5-methyl-1,2-oxazole-4-carboxylate)

Methyl 3-bromo-5-methyl-1,2-oxazole-4-carboxylate is a brominated oxazole derivative with a methyl ester functional group, serving as a versatile intermediate in organic synthesis. Its reactive bromine substituent enables further functionalization through cross-coupling reactions, while the ester group offers flexibility for hydrolysis or transesterification. The oxazole core contributes to its utility in pharmaceutical and agrochemical research, particularly in heterocyclic scaffold development. The compound’s stability and well-defined reactivity profile make it suitable for controlled modifications in medicinal chemistry. Its structural features support applications in the synthesis of bioactive molecules, where precise substitution patterns are critical. Proper handling and storage are recommended due to its potential sensitivity to moisture and light.
methyl 3-bromo-5-methyl-1,2-oxazole-4-carboxylate structure
188686-98-8 structure
Product Name:methyl 3-bromo-5-methyl-1,2-oxazole-4-carboxylate
CAS No:188686-98-8
MF:C6H6BrNO3
MW:220.02074098587
CID:1036736
PubChem ID:10584982
Update Time:2025-10-31

methyl 3-bromo-5-methyl-1,2-oxazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-bromo-5-methylisoxazole-4-carboxylate
    • methyl 3-bromo-5-methyl-1,2-oxazole-4-carboxylate
    • 3-Bromo-5-methyl-isoxazole-4-carboxylic acid methyl ester
    • AT32955
    • DB-065651
    • METHYL3-BROMO-5-METHYLISOXAZOLE-4-CARBOXYLATE
    • EN300-1267383
    • 4-Isoxazolecarboxylic acid, 3-bromo-5-methyl-, methyl ester
    • 188686-98-8
    • DTXSID60442104
    • MDL: MFCD11617306
    • Inchi: 1S/C6H6BrNO3/c1-3-4(6(9)10-2)5(7)8-11-3/h1-2H3
    • InChI Key: WASAAXGZSAUBPI-UHFFFAOYSA-N
    • SMILES: BrC1C(C(=O)OC)=C(C)ON=1

Computed Properties

  • Exact Mass: 218.95300
  • Monoisotopic Mass: 218.95311g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • PSA: 52.33000
  • LogP: 1.53210

methyl 3-bromo-5-methyl-1,2-oxazole-4-carboxylate Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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methyl 3-bromo-5-methyl-1,2-oxazole-4-carboxylate Related Literature

Additional information on methyl 3-bromo-5-methyl-1,2-oxazole-4-carboxylate

Comprehensive Overview of Methyl 3-bromo-5-methyl-1,2-oxazole-4-carboxylate (CAS No. 188686-98-8)

Methyl 3-bromo-5-methyl-1,2-oxazole-4-carboxylate (CAS No. 188686-98-8) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The compound belongs to the oxazole family, a class of five-membered aromatic rings containing oxygen and nitrogen atoms, which are widely utilized in drug discovery and material science. Its molecular formula, C6H6BrNO3, highlights the presence of a bromine substituent, a methyl group, and a carboxylate ester, making it a versatile intermediate for synthetic applications.

In recent years, the demand for functionalized oxazole derivatives has surged, driven by their role in developing bioactive molecules and small-molecule inhibitors. Researchers are particularly interested in CAS 188686-98-8 due to its potential in medicinal chemistry, where it serves as a building block for anticancer agents, antimicrobial compounds, and central nervous system (CNS) drugs. The bromine atom at the 3-position offers a reactive site for further modifications via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the synthesis of diverse analogs.

The compound's ester functionality (methyl carboxylate) is another critical feature, as it can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, expanding its utility in structure-activity relationship (SAR) studies. This adaptability aligns with the growing trend of fragment-based drug design, where small, modular compounds like methyl 3-bromo-5-methyl-1,2-oxazole-4-carboxylate are used to optimize pharmacokinetic properties.

From a synthetic perspective, CAS 188686-98-8 is often prepared via cyclization reactions of appropriately substituted precursors, such as β-keto esters or halogenated enamines. Its stability under standard laboratory conditions and compatibility with common solvents (e.g., dichloromethane, tetrahydrofuran) make it a practical choice for industrial-scale applications. Notably, the compound's X-ray crystallography data has been reported, confirming its planar oxazole ring and providing insights into its molecular packing and intermolecular interactions.

Environmental and regulatory considerations are also pivotal in discussions about methyl 3-bromo-5-methyl-1,2-oxazole-4-carboxylate. While not classified as hazardous under current guidelines, its handling requires standard laboratory precautions, including the use of personal protective equipment (PPE). The compound's biodegradability and ecotoxicity profiles are areas of ongoing research, reflecting the broader industry focus on green chemistry principles.

In the context of AI-driven drug discovery, CAS 188686-98-8 has been featured in virtual screening libraries due to its drug-like properties (e.g., Lipinski's Rule of Five compliance). Computational models predict favorable ADME (absorption, distribution, metabolism, excretion) characteristics, further elevating its status as a high-value intermediate. This aligns with the increasing use of machine learning to identify novel heterocyclic scaffolds for targeted therapies.

Market analysts note a steady rise in the procurement of brominated oxazole derivatives, with CAS 188686-98-8 being a frequently requested item among contract research organizations (CROs) and academic laboratories. Its applications extend beyond pharmaceuticals to include organic electronics, where π-conjugated systems derived from oxazoles are explored for OLED materials and photovoltaic devices.

To address common queries from the scientific community: How to synthesize methyl 3-bromo-5-methyl-1,2-oxazole-4-carboxylate? Standard protocols involve bromination of the corresponding methyl oxazole precursor using N-bromosuccinimide (NBS). Is CAS 188686-98-8 soluble in water? The compound exhibits limited aqueous solubility but dissolves readily in polar organic solvents. What are the storage conditions for this compound? It is recommended to store at 2–8°C in a tightly sealed container under inert atmosphere to prevent degradation.

In summary, methyl 3-bromo-5-methyl-1,2-oxazole-4-carboxylate (CAS No. 188686-98-8) represents a multifaceted tool for modern chemical research. Its structural versatility, reactivity, and alignment with cutting-edge scientific trends ensure its continued relevance in both academic and industrial settings. Future studies may explore its utility in catalysis or as a ligand in metal-organic frameworks (MOFs), further solidifying its role in advancing molecular innovation.

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